molecular formula C11H11N5O B8331480 4-methoxy-7-(4-methyl-1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

4-methoxy-7-(4-methyl-1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8331480
M. Wt: 229.24 g/mol
InChI Key: KYEAMASUCOVGFX-UHFFFAOYSA-N
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Patent
US07807676B2

Procedure details

4-Methoxy-7-bromo-6-azaindole (120 mg) was added in portions to a melted of 4-methyl-1,2,3-triazole (219 mg) under argon at 110-120° C. The mixture was heated to 130° C. and was stirred at 130° C. for 17 hours. The reaction mixture was cooled to room temperature and the resulting residue was purified by column chromatography using EtOAc/Hexane (6:4) mixture as eluent which afforded 4-methoxy-7-(4-methyl-1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine as a tan solid. 1H NMR (400 MHz, DMSO-D6): δ 2.38 (s, 3H), 4.01 (s, 3H), 6.66 (dd, 1H, J=2.9, 2.6), 7.53 (dd, 1H, J=2.9, 2.8), 7.70 (s, 1H), 8.62 (s, 1H), 11.78 (bs, 1H). MS: 230.3 (M++1).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9](Br)=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.[CH3:13][C:14]1[N:15]=[N:16][NH:17][CH:18]=1>>[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([N:17]2[CH:18]=[C:14]([CH3:13])[N:15]=[N:16]2)=[C:8]2[NH:7][CH:6]=[CH:5][C:4]=12

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
COC1=C2C=CNC2=C(N=C1)Br
Step Two
Name
Quantity
219 mg
Type
reactant
Smiles
CC=1N=NNC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC1=C2C(=C(N=C1)N1N=NC(=C1)C)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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